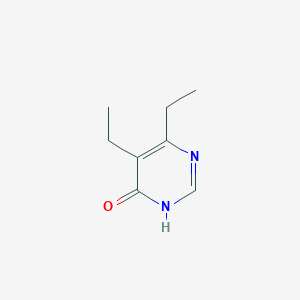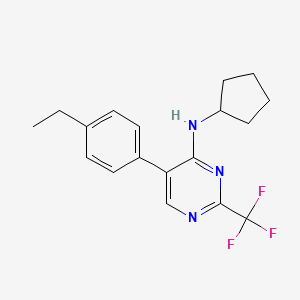
5,6-Diethylpyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Diethylpyrimidin-4(1H)-one is a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature, including in nucleic acids like DNA and RNA. The compound this compound is characterized by the presence of ethyl groups at the 5 and 6 positions of the pyrimidine ring and a keto group at the 4 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diethylpyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base, such as sodium ethoxide, followed by cyclization to form the pyrimidine ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Diethylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 5,6-Diethylpyrimidin-4(1H)-ol.
Substitution: Nucleophilic substitution reactions can occur at the 2 and 4 positions of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Pyrimidine N-oxides.
Reduction: 5,6-Diethylpyrimidin-4(1H)-ol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,6-Diethylpyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is used in the study of nucleic acid analogs and their interactions with enzymes.
Medicine: Research into potential therapeutic applications, including antiviral and anticancer properties, is ongoing.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5,6-Diethylpyrimidin-4(1H)-one depends on its specific application. In biological systems, it may interact with nucleic acids or enzymes, affecting processes such as DNA replication or protein synthesis. The compound’s structure allows it to mimic natural nucleotides, potentially inhibiting enzyme activity or altering genetic material.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dimethylpyrimidin-4(1H)-one: Similar structure but with methyl groups instead of ethyl groups.
5,6-Diethyluracil: Similar structure but with a hydroxyl group at the 4 position instead of a keto group.
5,6-Diethylcytosine: Similar structure but with an amino group at the 4 position instead of a keto group.
Uniqueness
5,6-Diethylpyrimidin-4(1H)-one is unique due to the presence of ethyl groups at the 5 and 6 positions, which can influence its reactivity and interactions with other molecules. This structural feature may confer specific properties that are advantageous in certain chemical or biological applications.
Propiedades
Número CAS |
117090-84-3 |
|---|---|
Fórmula molecular |
C8H12N2O |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
4,5-diethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12N2O/c1-3-6-7(4-2)9-5-10-8(6)11/h5H,3-4H2,1-2H3,(H,9,10,11) |
Clave InChI |
CDBOZDBOEAOCNK-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N=CNC1=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(4-Chlorophenyl)methyl]-N-(cyclopropylmethyl)pyrrolidin-3-amine](/img/structure/B12910460.png)






![1-(2-Hydroxypropyl)-1-[(5-nitro-2-furyl)methylideneamino]urea](/img/structure/B12910503.png)
![3-(benzo[d]thiazol-2-yl)-6,8-dibromo-2-phenylquinazolin-4(3H)-one](/img/structure/B12910504.png)
![2-[(2,6-Diphenylpyrimidin-4-yl)oxy]-N,N-dimethylethan-1-amine](/img/structure/B12910505.png)

![{4-Amino-5-[(4-chlorophenyl)methyl]pyrimidin-2-yl}cyanamide](/img/structure/B12910518.png)
